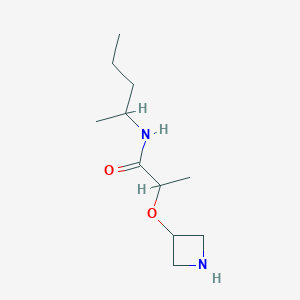

2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide

Description

2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide is a synthetic amide derivative characterized by:

- Propanamide backbone: A three-carbon chain with a carbonyl group.

- Azetidin-3-yloxy substituent: A strained four-membered azetidine ring attached via an oxygen atom at the second carbon.

- N-pentan-2-yl group: A branched alkyl chain (secondary amine substituent).

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-pentan-2-ylpropanamide |

InChI |

InChI=1S/C11H22N2O2/c1-4-5-8(2)13-11(14)9(3)15-10-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

ANEFTIVMLSKFPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)C(C)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Formation of the Azetidine Ring and 3-Hydroxyazetidine Intermediate

The azetidine ring is commonly synthesized via cyclization of β-haloamines or through ring-closure of amino alcohol precursors. For the 3-hydroxyazetidine intermediate (necessary for subsequent ether formation), the following approach is typical:

- Starting from a suitably protected β-amino alcohol, intramolecular cyclization is induced under basic or acidic conditions to form the azetidine ring with a hydroxyl group at the 3-position.

- Protection/deprotection strategies may be employed to prevent side reactions on the nitrogen atom during ring formation.

This step is crucial as the 3-hydroxyazetidine serves as the nucleophile in the next etherification step.

Etherification: Linking Azetidin-3-ol to 2-Bromopropanamide Derivative

The ether bond formation between the azetidin-3-ol and the propanamide moiety is typically achieved via nucleophilic substitution:

- The 3-hydroxyazetidine acts as a nucleophile attacking an electrophilic carbon bearing a good leaving group (e.g., bromide) on a 2-halopropanamide intermediate.

- The 2-halopropanamide is synthesized by halogenation of 2-substituted propanamide precursors.

- Reaction conditions generally involve a base (such as sodium hydride or potassium carbonate) to deprotonate the hydroxyl group, enhancing nucleophilicity.

- Solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.

This step must be optimized to avoid elimination or side reactions, preserving the azetidine ring and ensuring selective ether bond formation.

Amide Bond Formation with Pentan-2-yl Substituent

The N-(pentan-2-yl) substituent on the propanamide nitrogen is introduced through amide bond formation:

- The pentan-2-yl amine (2-pentanamine) is reacted with a suitable acid derivative of the propanamide precursor, such as propionic acid or its activated form (acid chloride or anhydride).

- Amidation can be performed via direct coupling using reagents like thionyl chloride to convert the acid to acid chloride, followed by reaction with the amine under controlled temperature.

- Alternatively, coupling agents such as carbodiimides (e.g., N,N'-diisopropylcarbodiimide) and additives like benzotriazol-1-ol can be used to promote amide bond formation in mild conditions, improving yield and purity.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization includes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.

Detailed Synthetic Route Summary with Data Table

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring formation | Cyclization of β-amino alcohol under basic conditions | 70-85 | Control of temperature critical |

| 2 | Etherification | 3-Hydroxyazetidine + 2-bromopropanamide, base, DMF | 60-75 | Avoid elimination, maintain azetidine ring |

| 3 | Amide bond formation | Pentan-2-amine + propionic acid chloride, low temp | 80-90 | Use of coupling agents improves yield |

| 4 | Purification & characterization | Recrystallization, chromatography | - | Confirm structure by NMR, MS, IR |

Representative Literature and Patent Sources

Patent US9540361B2 details synthetic methods for N-substituted azetidine derivatives, including ether linkages and amide formation, highlighting reaction conditions such as use of acetonitrile and sodium bicarbonate for etherification steps.

Chinese Patent CN104987297A describes efficient amidation methods using propionic acid and ammonium hydroxide with controlled heating and distillation, which can be adapted for propanamide core synthesis with N-substitution.

Vulcanchem product description outlines the synthesis of 2-(azetidin-3-yloxy)propanamide, emphasizing the importance of azetidine ring formation and subsequent functionalization steps.

Ambeed and related literature provide insights into amide bond formation using acid chlorides and coupling agents, which are relevant for introducing the pentan-2-yl substituent on the amide nitrogen.

Research Findings and Optimization Considerations

- The azetidine ring's strain requires mild reaction conditions during etherification to avoid ring opening or rearrangements.

- Use of polar aprotic solvents like DMF or acetonitrile enhances nucleophilicity and reaction rates.

- Amide bond formation benefits from activated acid derivatives and coupling agents to achieve high yields and minimize side products.

- Purification by recrystallization from solvents such as ethanol or ethyl acetate ensures removal of impurities.

- Analytical techniques confirm the retention of stereochemistry and molecular integrity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the azetidine ring and the amide group.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the effects of azetidine-containing molecules on biological systems.

Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the amide group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

a) 2-(3-Bromophenoxy)-N-(pentan-2-yl)propanamide ()

- Structure: Bromophenoxy group replaces azetidinyloxy.

- Molecular Weight : 314.22 g/mol vs. ~255.3 g/mol (estimated for the target compound).

- Key Differences: The bromophenoxy group increases hydrophobicity and molecular weight.

b) N-Cyclopentyl-2-(piperidin-3-yloxy)propanamide ()

- Structure : Piperidine (6-membered ring) replaces azetidine; cyclopentyl replaces pentan-2-yl.

- Molecular Weight : 240.34 g/mol.

- Key Differences :

- Piperidine’s larger ring reduces steric strain, enhancing stability.

- Cyclopentyl group may alter lipophilicity and metabolic pathways.

c) 2-{[3-(Diethylamino)propyl]amino}-N-(pentan-2-yl)propanamide ()

- Structure: Diethylamino-propylamino chain replaces azetidinyloxy.

- Molecular Weight : 271.44 g/mol.

- Key Differences :

- The tertiary amine introduces basicity, increasing solubility in acidic environments.

- Flexible chain may reduce target specificity compared to rigid azetidine.

Pharmacological Analogues

a) N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ()

- Structural Contrast :

- Bulky 4-isobutylphenyl group enhances lipophilicity, favoring membrane penetration.

- Chlorophenethyl substituent may confer higher cytotoxicity than pentan-2-yl.

b) Benzothiazole-Profen Hybrid Amides (e.g., 3a–3e, )

- Activity : Evaluated as NSAID candidates with improved GI safety profiles.

- Structural Contrast: Benzothiazole ring enhances π-π stacking interactions with enzyme active sites.

Key Research Findings

- Azetidine Advantage : The azetidine ring’s strain may enhance binding to targets like opioid or serotonin receptors, as seen in related azetidine-containing drugs .

- Pentan-2-yl Group : Branched alkyl chains (e.g., pentan-2-yl) improve metabolic resistance compared to linear chains, as observed in NSAID analogs .

- Toxicity Concerns: Bromophenoxy derivatives (e.g., ) show higher electrophilicity, necessitating caution in drug design.

Biological Activity

2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including an azetidine ring and an ether linkage. These characteristics suggest potential interactions with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and future directions.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C10H20N2O2

- Molecular Structure : Contains an azetidine ring, ether linkage, and a pentan-2-yl group.

The azetidine ring is particularly noteworthy for its ability to engage in hydrogen bonding and other non-covalent interactions, which can influence binding affinity and specificity towards various biological targets.

Interaction with Biological Targets

Preliminary studies indicate that 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide may exhibit significant pharmacological properties through interactions with specific enzymes or receptors. The binding affinity of this compound to these targets is critical for its biological activity. Although detailed mechanistic studies are still required, initial findings suggest that it may modulate the activity of certain proteins involved in inflammatory pathways and pain perception.

Pharmacological Properties

The compound's unique structure may confer distinct biological properties compared to related compounds. Potential pharmacological activities include:

- Anti-inflammatory Effects : The compound may influence pathways related to inflammation, making it a candidate for developing anti-inflammatory medications.

- Analgesic Properties : Its interaction with pain-related receptors could provide analgesic effects, warranting further investigation in pain management contexts.

Potential Applications

Given its promising biological activity, 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide could serve as a lead compound in several therapeutic areas:

- Drug Development : The compound's unique properties make it suitable for further exploration in drug formulation targeting inflammatory diseases and pain management.

- Medicinal Chemistry Research : Its structural uniqueness invites exploration into novel synthetic pathways and analog development to enhance efficacy and reduce side effects.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step organic reactions, such as:

- Substitution reactions : Alkaline conditions for azetidine-oxygen bond formation (e.g., using 2-pyridinemethanol analogs as nucleophiles) .

- Condensation steps : Amide bond formation between activated carboxyl groups (e.g., cyanoacetic acid) and amines under condensing agents like HATU or DCC .

- Optimization strategies : Control of temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (DMF or THF for solubility), and catalyst use (e.g., iron powder for nitro reduction) to improve yields up to 70–80% .

Q. Which analytical techniques are critical for confirming the structural integrity of 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify azetidine ring geometry, pentan-2-yl branching, and amide proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What are the common chemical transformations observed in this compound under varying conditions?

- Oxidation : Azetidine ring oxidation to lactams under strong oxidizing agents (e.g., m-CPBA) .

- Hydrolysis : Amide bond cleavage in acidic/basic conditions (e.g., HCl/NaOH at 60°C) to yield azetidine-3-ol and pentan-2-amine derivatives .

- Substitution : Reactivity at the azetidine oxygen with electrophiles (e.g., alkyl halides) to form ether derivatives .

Advanced Research Questions

Q. How do stereochemical variations at the azetidine or pentan-2-yl moieties influence biological activity?

- Azetidine stereochemistry : (R)- vs. (S)-configured azetidine rings can alter binding affinity to targets like TRPV1 receptors. For example, (R)-configurations in related propanamides showed 5-fold higher antagonism .

- Pentan-2-yl branching : Diastereomers at the pentan-2-yl group may affect solubility and metabolic stability. Computational docking studies (e.g., AutoDock Vina) can predict stereoselective interactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations (e.g., poor blood-brain barrier penetration) .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites (e.g., N-dealkylated products) that may explain efficacy gaps .

- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and protein binding assays .

Q. How can computational modeling predict interactions between this compound and target enzymes/receptors?

- Molecular Dynamics (MD) simulations : Simulate binding to enzymes like cytochrome P450 to predict metabolic pathways .

- QSAR models : Correlate substituent effects (e.g., azetidine ring size) with activity trends in TRPV1 antagonists .

- Docking studies : Use crystal structures of homologous receptors (e.g., μ-opioid receptor) to map hydrogen bonding and hydrophobic interactions .

Q. What experimental designs address low yields in azetidine ring formation during synthesis?

- Protecting group strategies : Use Boc or Fmoc groups to shield reactive amines during azetidine ring closure .

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .

Q. How does solvent choice impact the compound’s stability during long-term storage?

- Polar aprotic solvents : DMSO or DMF may cause hydrolysis; instead, store in anhydrous dichloromethane at -20°C .

- Light sensitivity : Amber vials and inert atmospheres (N₂/Ar) prevent photodegradation of the azetidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.